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molecular formula C17H20N2O2 B594833 Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate CAS No. 1236861-63-4

Tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate

Cat. No. B594833
M. Wt: 284.359
InChI Key: VOVSHHOOXWXYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249163B2

Procedure details

To a stirred suspension of Zn dust (1.70 g, 26.0 mmol) in THF (5 mL) under an Argon atmosphere, 1,2-dibromoethane (250 μl) was added at rt. The resulting mixture was heated at 65° C. for 3 min and allowed to cool to rt. TMSCl (350 μl) was then added and the mixture was stirred at rt for 30 min. tert-Butyl 3-iodoazetidine-1-carboxylate (5.70 g, 20.0 mmol) in THF (15 mL) was then added slowly and the resulting mixture was allowed to stir at rt for 45 min. A solution of Pd2(dba)3 (183 mg, 0.200 mmol) and trifurylphosphine (186 mg, 0.801 mmol) in THF (5 mL) were stirred at rt for 10 min under an Argon atmosphere and the resulting mixture was added to the organozinc reagent prepared, followed by addition of 2-bromoquinoline (5.00 g, 24.0 mmol). The mixture was then heated at 65° C. for 48 h under Argon. The reaction mixture was allowed to cool to rt and filtered through a pad of diatomaceous earth. The filtrate was concentrated and the residue obtained was purified by flash column chromatography on silica gel (0:1-1:0% EtOA/heptanes) to obtain tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate.
Quantity
250 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.7 g
Type
catalyst
Reaction Step Two
Quantity
186 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
183 mg
Type
catalyst
Reaction Step Three
Name
Quantity
350 μL
Type
reactant
Reaction Step Four
Quantity
5.7 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
[Compound]
Name
organozinc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
BrCCBr.C[Si](Cl)(C)C.I[CH:11]1[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]1.O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1.Br[C:39]1[CH:48]=[CH:47][C:46]2[C:41](=[CH:42][CH:43]=[CH:44][CH:45]=2)[N:40]=1>C1COCC1.[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[N:40]1[C:41]2[C:46](=[CH:45][CH:44]=[CH:43][CH:42]=2)[CH:47]=[CH:48][C:39]=1[CH:11]1[CH2:14][N:13]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]1 |f:7.8.9.10.11|

Inputs

Step One
Name
Quantity
250 μL
Type
reactant
Smiles
BrCCBr
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
186 mg
Type
reactant
Smiles
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
183 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Step Four
Name
Quantity
350 μL
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Five
Name
Quantity
5.7 g
Type
reactant
Smiles
IC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
organozinc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=NC2=CC=CC=C2C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
to stir at rt for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
ADDITION
Type
ADDITION
Details
was then added slowly
CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 65° C. for 48 h under Argon
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
filtered through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel (0:1-1:0% EtOA/heptanes)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
N1=C(C=CC2=CC=CC=C12)C1CN(C1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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